2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid

Catalog No.
S15446866
CAS No.
M.F
C15H19F2NO4
M. Wt
315.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophen...

Product Name

2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid

IUPAC Name

4-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-5-9-4-6-10(16)8-11(9)17/h4,6,8,12H,5,7H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

VIAQJZIBBDDLGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=C(C=C(C=C1)F)F)C(=O)O

2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid, also known by its IUPAC name, is a compound characterized by the presence of a tert-butoxycarbonyl protective group on the amino group and a difluorophenyl moiety. Its molecular formula is C13H15F2NO4C_{13}H_{15}F_2NO_4 with a molecular weight of approximately 287.27 g/mol. The compound is notable for its use in various chemical and pharmaceutical applications due to its unique structural features, which contribute to its biological activity and utility in synthetic chemistry .

Typical of amino acids and derivatives. Key reactions include:

  • Amide Formation: The carboxylic acid group can react with amines to form amides, which are crucial in peptide synthesis.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for the exposure of the amino group for further reactions.
  • Nucleophilic Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, which can be exploited in the synthesis of more complex molecules.

These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry.

Research indicates that 2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid exhibits significant biological activity. It has been studied for its potential as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making it relevant in the treatment of type 2 diabetes. The difluorophenyl moiety contributes to its binding affinity and selectivity for DPP-4, enhancing its therapeutic potential .

The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid typically involves several steps:

  • Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride.
  • Formation of the Butanoic Acid Backbone: The appropriate starting materials are reacted to construct the butanoic acid framework.
  • Introduction of the Difluorophenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions with suitable difluorophenyl precursors.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels .

The primary applications of 2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid include:

  • Pharmaceutical Development: As a key intermediate in the synthesis of DPP-4 inhibitors for diabetes management.
  • Research: Utilized in biochemical studies related to enzyme inhibition and metabolic pathways.
  • Synthetic Chemistry: Acts as a building block for more complex organic compounds, particularly in peptide synthesis.

Studies on the interactions of this compound have focused on its binding affinity with DPP-4 and other potential targets within metabolic pathways. These studies often utilize techniques such as surface plasmon resonance and isothermal titration calorimetry to elucidate binding mechanisms and affinities .

Several compounds share structural similarities with 2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
N-(tert-Butoxycarbonyl)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid486460-00-8Contains trifluorophenyl; used as a DPP-4 inhibitor precursor
(R)-3-((tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid851307-12-5Stereoisomer with similar pharmacological properties
2-((tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propionic acidN/ARelated structure with potential similar biological activity

These compounds highlight the unique aspects of 2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid, particularly its specific difluorophenyl substitution pattern which may influence its biological interactions differently compared to others.

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

315.12821441 g/mol

Monoisotopic Mass

315.12821441 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-11

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